molecular formula C6H12ClN B1346828 1-(2-Chloroethyl)pyrrolidine CAS No. 5050-41-9

1-(2-Chloroethyl)pyrrolidine

Cat. No. B1346828
CAS RN: 5050-41-9
M. Wt: 133.62 g/mol
InChI Key: RMGFLMXDCGQKPS-UHFFFAOYSA-N
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Scientific Research Applications

Organic Synthesis and Catalysis

Material Science and Nanotechnology

  • Electrical Conductivity : Polypyrroles, derived from pyrrolidine and its derivatives, form highly stable, electrically conducting films. These materials have potential applications in the development of electronic devices, highlighting the importance of pyrrolidine structures in material science (Anderson & Liu, 2000).

Pharmaceutical and Medicinal Chemistry

  • Nootropic Agents : Studies on the synthesis of reactive 3-pyrrolin-2-ones in conjugate addition reactions aim at the development of nootropic agents, such as nebracetam, indicating the role of pyrrolidine derivatives in enhancing cognitive functions (Alves, 2007).
  • Antibacterial Agents : Pyrrolidine-2-one derivatives have shown antibacterial activity against various bacterial strains, suggesting their potential as lead compounds in the development of new antibiotics (Betti, Hussain, & Kadhem, 2020).

Safety And Hazards

“1-(2-Chloroethyl)pyrrolidine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)6. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation6. It is harmful if swallowed or inhaled6.


properties

IUPAC Name

1-(2-chloroethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN/c7-3-6-8-4-1-2-5-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGFLMXDCGQKPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4043850
Record name 1-(2-Chloroethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroethyl)pyrrolidine

CAS RN

5050-41-9
Record name 1-(2-Chloroethyl)pyrrolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005050419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Chloroethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Chloroethyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(2-CHLOROETHYL)PYRROLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV1Z5283LW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
232
Citations
A Bogdanowicz, H Foks, K Gobis… - Journal of …, 2013 - Wiley Online Library
2‐Bromo‐4‐(pyrrolidin‐1‐yl)pyridine‐3‐carbonitrile obtained from 2‐(1,3‐bis(pyrrolidin‐1‐yl)allylidene)malononitrile has been used as a substrate for the synthesis of new …
Number of citations: 3 onlinelibrary.wiley.com
SA Khan, AM Asiri, K Saleem - Journal of Saudi Chemical Society, 2012 - Elsevier
Various oxime-ether derivatives of cholesterol have been synthesized by the alkylation of the steroidal oxime with 1-(2-chloroethyl) pyrrolidine hydrogen chloride/chloroethylamine …
Number of citations: 20 www.sciencedirect.com
M Akkurt, Ş Pınar, Ü Yılmaz, H Küçükbay… - … Section E: Structure …, 2007 - scripts.iucr.org
The title compound, C20H26Cl3N3O, was synthesized from 1-(4-chlorobenzyl)benzimidazole and 1-(2-chloroethyl)pyrrolidine hydrochloride in dimethylformamide. The dihedral angle …
Number of citations: 7 scripts.iucr.org
A Kulshrestha, J Pandey - Rasayan Journal of Chemistry, 2019 - rasayanjournal.co.in
A one-pot reaction of resorcinol, malononitrile and benzaldehyde in tracing amount of methanol and 0.1% sodium carbonate solution and at room temperature on vigorous stirring given …
Number of citations: 2 www.rasayanjournal.co.in
Z Qi, H Gao, X Yang, Y Chen, FQ Zhang, M Qu… - Inorganic …, 2021 - ACS Publications
One-dimensional (1D) organic–inorganic hybrid lead halides with unique core–shell quantum wire structures and splendid photoluminescence properties have been considered one of …
Number of citations: 14 pubs.acs.org
N Singh, J Pandey, J Anireddy - Int. J. Sci. Technol. Res, 2020 - researchgate.net
Novel substituted 1, 2, 3, 4-tetrahydro-isoquinoline derivatives have been synthesized with pyrrolidine, piperidine, morpholine, dimethyl and triethyl as substituents. The synthesis …
Number of citations: 2 www.researchgate.net
Z Qi, Y Chen, H Gao, FQ Zhang, SL Li… - Science China …, 2021 - Springer
Metal halide perovskites based on MX 6 (M is metal and X is halogen) octahedra have developed into significant materials, extensively used in many fields, such as solid-state lighting, …
Number of citations: 8 link.springer.com
TD Penning, NS Chandrakumar, BB Chen… - Journal of medicinal …, 2000 - ACS Publications
Leukotriene B 4 (LTB 4 ) is a pro-inflammatory mediator that has been implicated in the pathogenesis of a number of diseases including inflammatory bowel disease (IBD) and psoriasis. …
Number of citations: 100 pubs.acs.org
J Yang, A Gong, Y Li, Z Liu, T Fang, R Jiang, H Sun… - Fluid Phase …, 2016 - Elsevier
(2-azidoethyl) pyrrolidine (AZEP) was prepared in our laboratory and its density and dynamic viscosity were measured over the temperature range from 273.15 K to 373.15 K. Its vapor …
Number of citations: 2 www.sciencedirect.com
A Grover, I Dwivedy, AK Singh, S Ray, MM Singh… - Steroids, 1991 - Elsevier
Synthesis of 7-aryl/allyl-substituted androstene derivatives 3a through 3g has been carried out by Grignard reaction on 3β,17β-diacetoxyandrost-5-en-7-one (2) with aryl/allyl …
Number of citations: 1 www.sciencedirect.com

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